

Unraveling the Mass Shift of Mecillinam-d12: A Technical Guide

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Compound of Interest

Compound Name: *Mecillinam-d12*

Cat. No.: *B15556214*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift of **Mecillinam-d12**, a deuterated analog of the antibiotic Mecillinam. This document provides a comprehensive overview of the underlying principles, quantitative data, experimental methodologies, and the mechanism of action of Mecillinam, tailored for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development. **Mecillinam-d12** serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Quantitative Data Summary

The incorporation of twelve deuterium atoms into the Mecillinam structure results in a predictable and quantifiable increase in its molecular weight. This mass shift is fundamental to its application as an internal standard in mass spectrometry-based assays. The key quantitative parameters are summarized in the table below.

| Parameter | Mecillinam | Mecillinam-d12 | Mass Shift ($\Delta m/z$) |
|--------------------------------------|---|---|-----------------------------|
| Molecular Formula | C ₁₅ H ₂₃ N ₃ O ₃ S | C ₁₅ H ₁₁ D ₁₂ N ₃ O ₃ S | - |
| Molecular Weight (g/mol) | 325.43[1][2][3] | 337.50[4][5] | 12.07 |
| [M+H] ⁺ m/z (Theoretical) | 326.44 | 338.51 | 12.07 |
| Observed [M+H] ⁺ m/z | 326.1 | Not explicitly found | - |

Note: The observed m/z for Mecillinam is derived from a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis and may slightly differ from the theoretical value due to instrument calibration and experimental conditions. The mass shift is calculated based on the difference in the molecular weights of the unlabeled and deuterated compounds.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Mecillinam using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for **Mecillinam-d12** as an internal standard. This protocol is based on methodologies described for the quantification of Mecillinam in human plasma.

Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma, add 20 μ L of an internal standard working solution (**Mecillinam-d12** in a suitable solvent).
- Add 400 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

Liquid Chromatography (LC)

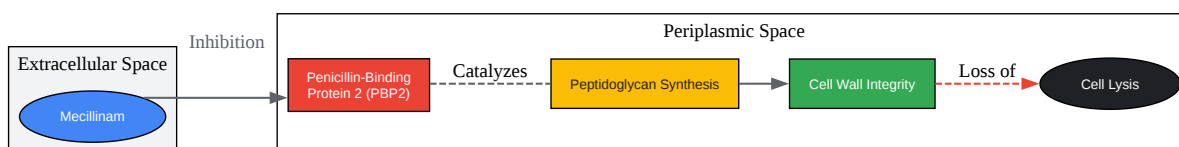
- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., UltimateXB-C18).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

Mass Spectrometry (MS/MS)

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Mecillinam: m/z 326.1 \rightarrow 167.1
 - **Mecillinam-d12** (Predicted): m/z 338.5 \rightarrow (a specific fragment ion would be determined during method development)
- Collision Energy: Optimized for each transition.

Mechanism of Action and Signaling Pathway

Mecillinam exerts its antibacterial effect by specifically targeting and inhibiting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria. This action disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and ultimately cell lysis.

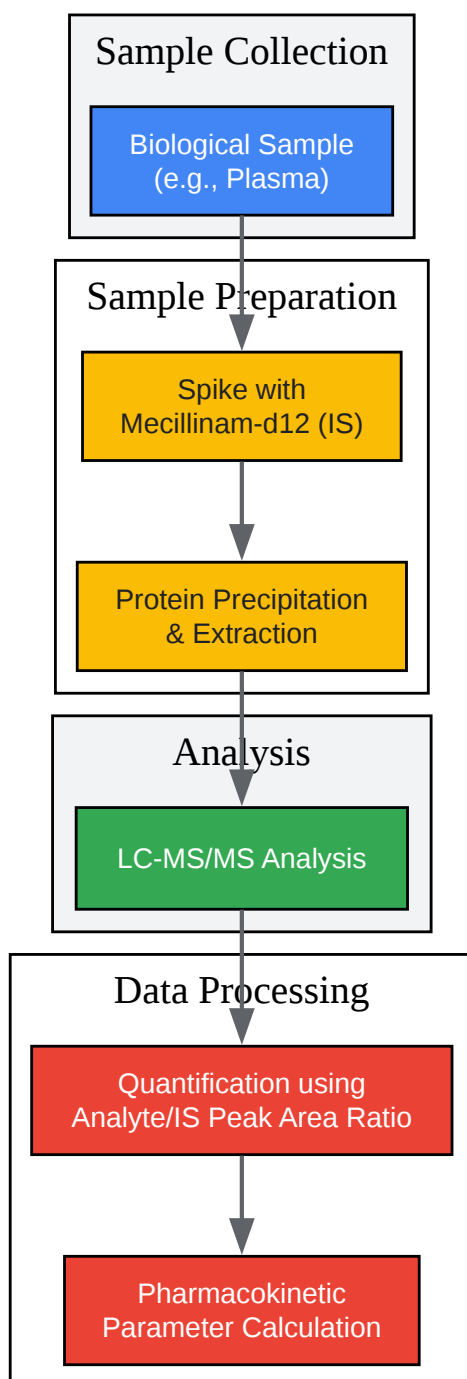


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Caption: Mechanism of action of Mecillinam leading to bacterial cell lysis.

Experimental Workflow for Pharmacokinetic Studies

The use of a deuterated internal standard like **Mecillinam-d12** is critical for accurate quantification in pharmacokinetic studies. The following diagram illustrates a typical workflow.



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Caption: A typical experimental workflow for a pharmacokinetic study using a deuterated internal standard.

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